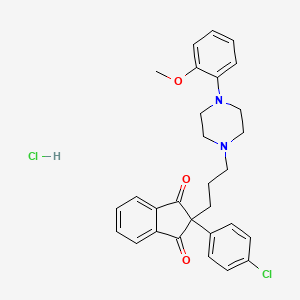
1,3-Indandione, 2-p-chlorophenyl-2-(3-(4-(o-methoxyphenyl)-1-piperazinyl)propyl)-, hydrochloride, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Indandione, 2-p-chlorophenyl-2-(3-(4-(o-methoxyphenyl)-1-piperazinyl)propyl)-, hydrochloride, hydrate is a complex organic compound with a variety of applications in scientific research. This compound is known for its unique chemical structure, which includes a piperazine ring and a methoxyphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-p-chlorophenyl-2-(3-(4-(o-methoxyphenyl)-1-piperazinyl)propyl)-, hydrochloride, hydrate typically involves multiple steps. The process begins with the preparation of the indandione core, followed by the introduction of the p-chlorophenyl group. The piperazine ring is then incorporated, and the methoxyphenyl group is added in the final steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process.
化学反応の分析
Types of Reactions
1,3-Indandione, 2-p-chlorophenyl-2-(3-(4-(o-methoxyphenyl)-1-piperazinyl)propyl)-, hydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
1,3-Indandione, 2-p-chlorophenyl-2-(3-(4-(o-methoxyphenyl)-1-piperazinyl)propyl)-, hydrochloride, hydrate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways and its potential as a drug candidate.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 1,3-Indandione, 2-p-chlorophenyl-2-(3-(4-(o-methoxyphenyl)-1-piperazinyl)propyl)-, hydrochloride, hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 1,3-Indandione, 2-p-chlorophenyl-2-(3-(4-(o-methoxyphenyl)-1-piperazinyl)propyl)-, hydrochloride, hydrate include other indandione derivatives and piperazine-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound with diverse applications in scientific research and industry.
特性
CAS番号 |
31805-01-3 |
|---|---|
分子式 |
C29H30Cl2N2O3 |
分子量 |
525.5 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]indene-1,3-dione;hydrochloride |
InChI |
InChI=1S/C29H29ClN2O3.ClH/c1-35-26-10-5-4-9-25(26)32-19-17-31(18-20-32)16-6-15-29(21-11-13-22(30)14-12-21)27(33)23-7-2-3-8-24(23)28(29)34;/h2-5,7-14H,6,15-20H2,1H3;1H |
InChIキー |
JEUNMPDNQNKHNQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC3(C(=O)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


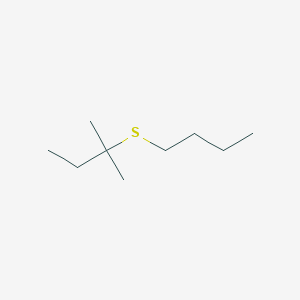

![3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14684836.png)
![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)
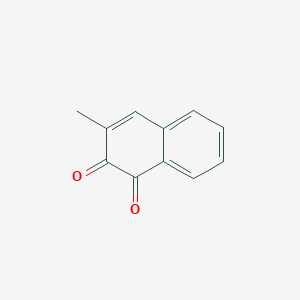

![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)

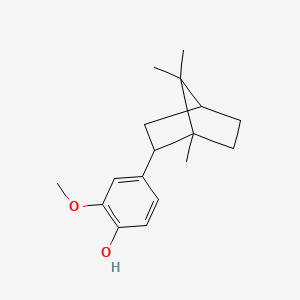
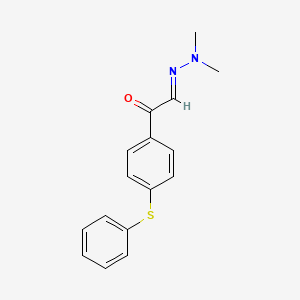

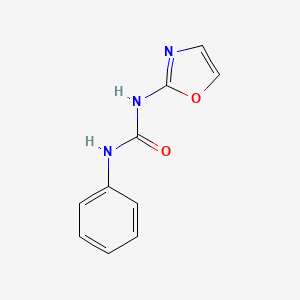
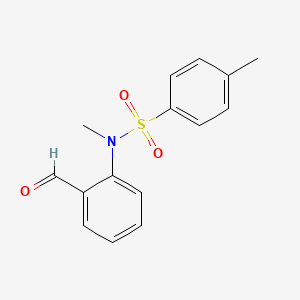
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)
